

The Biological Activity of [Ala17]-MCH: A Technical Guide

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Compound of Interest

Compound Name: [Ala17]-MCH

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This technical guide provides an in-depth overview of the biological activity of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details its receptor binding profile, downstream signaling pathways, and physiological effects, supported by comprehensive experimental protocols and data presented for comparative analysis.

Core Principles of [Ala17]-MCH Activity

[Ala17]-MCH is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). The substitution of Alanine at position 17 confers enhanced selectivity for MCHR1 over MCHR2. [Ala17]-MCH acts as a potent agonist at MCHR1, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.^[1] Activation of MCHR1 by [Ala17]-MCH initiates a cascade of intracellular signaling events that are primarily associated with the regulation of energy homeostasis, food intake, and mood.^[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the biological activity of [Ala17]-MCH.

Table 1: Receptor Binding Affinity and Potency of [Ala17]-MCH

| Parameter | Receptor | Value | Cell Line | Reference |
|-----------|----------|--------------------------|-----------|-----------|
| Ki (nM) | MCHR1 | 0.16 | HEK-293 | [3][4] |
| MCHR2 | 34 | HEK-293 | [3][4] | |
| EC50 (nM) | MCH1 | 17 | N/A | [5] |
| MCH2 | 54 | N/A | [5] | |
| Kd (nM) | MCHR1 | 0.37 ([Eu3+] labeled) | N/A | [3][4] |

Table 2: In Vivo Effects of MCH Agonists

| Effect | Species | Route of Administration | Observation | Reference |
|--------------------------|---------|-------------------------------|------------------------------------|-----------|
| Food Intake | Rat | Intracerebroventricular (ICV) | Increased food consumption | [6] |
| Body Weight | Rat | Intracerebroventricular (ICV) | Increased body weight | [6] |
| Depressive-like Behavior | Rat | Intracerebroventricular (ICV) | Increased depressive-like behavior | [7] |

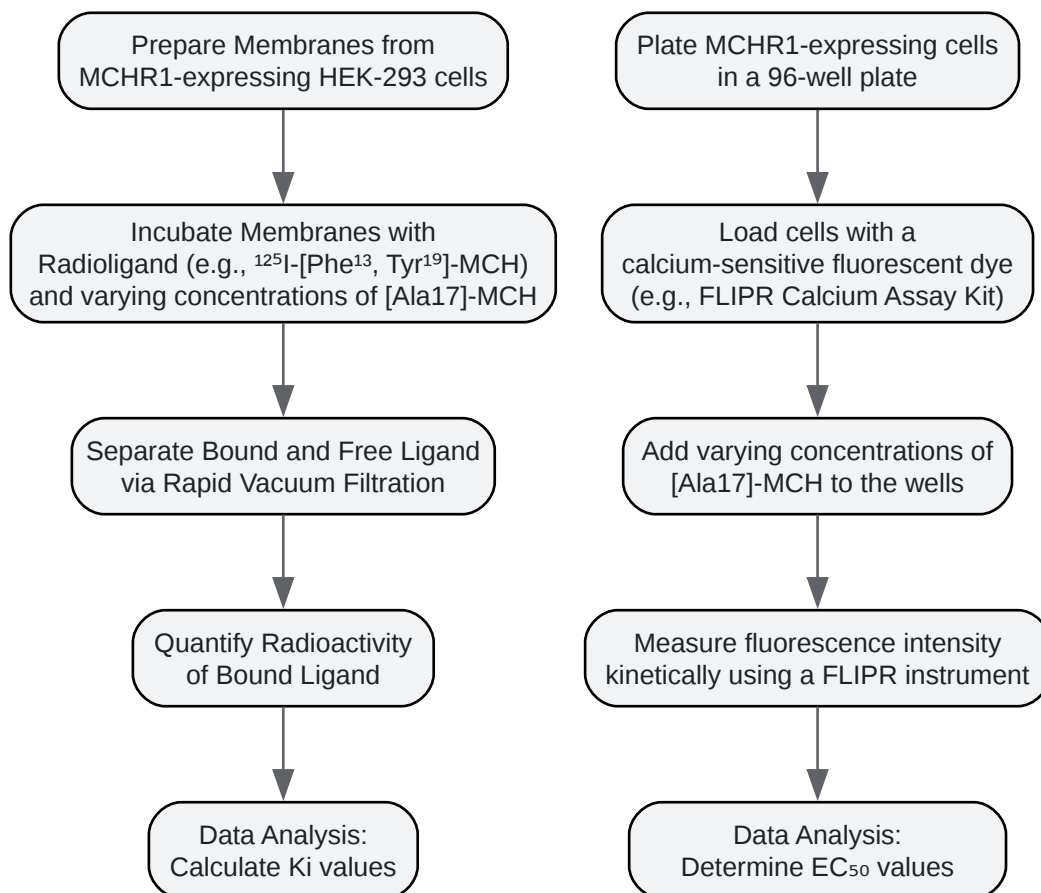
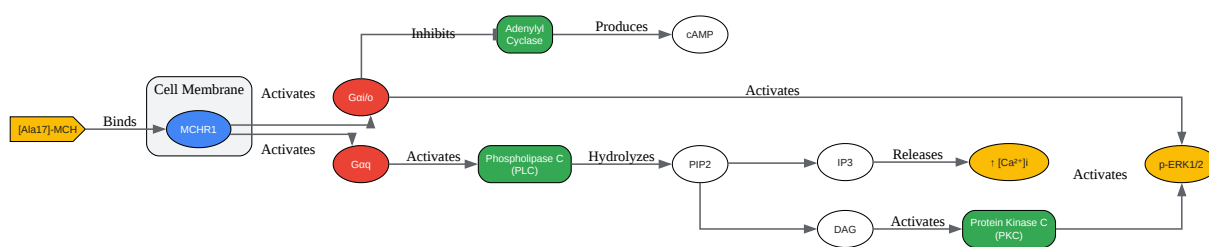
Signaling Pathways of [Ala17]-MCH at MCHR1

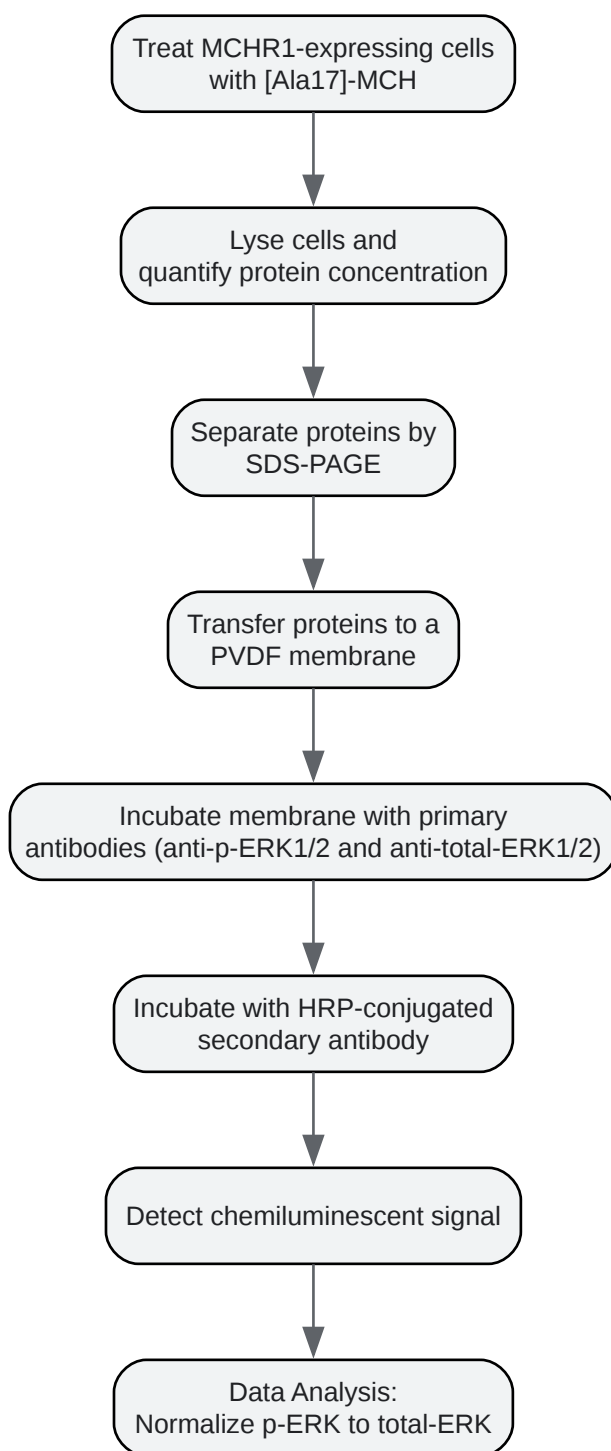
Upon binding of [Ala17]-MCH, MCHR1 undergoes a conformational change, enabling it to couple to and activate heterotrimeric G proteins, primarily of the Gi and Gq families.

- **Gi Pathway:** Activation of the G α i subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This pathway is sensitive to pertussis toxin (PTX).
- **Gq Pathway:** Activation of the G α q subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores, while DAG activates protein kinase C (PKC).

- MAPK/ERK Pathway: Downstream of both G_i and G_q activation, MCHR1 stimulation leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).





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- To cite this document: BenchChem. [The Biological Activity of [Ala17]-MCH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607526#biological-activity-of-ala17-mch]

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